molecular formula C6H15NO B13524560 (2S,3R)-2-amino-3-methylpentan-1-ol

(2S,3R)-2-amino-3-methylpentan-1-ol

Katalognummer: B13524560
Molekulargewicht: 117.19 g/mol
InChI-Schlüssel: VTQHAQXFSHDMHT-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-amino-3-methylpentan-1-ol: is a chiral amino alcohol with significant importance in organic chemistry. This compound is characterized by its two chiral centers, making it a diastereomer. The presence of both an amino group and a hydroxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-amino-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding keto compound using a chiral catalyst to ensure the correct stereochemistry. Another method includes the use of amino acid derivatives, where the amino group is protected, and subsequent steps introduce the hydroxyl group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum to facilitate the reduction of precursor compounds. The reaction conditions are carefully controlled to maintain the desired stereochemistry and yield high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: (2S,3R)-2-amino-3-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or esters.

Wissenschaftliche Forschungsanwendungen

Chemistry: (2S,3R)-2-amino-3-methylpentan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into a molecule makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.

Medicine: this compound is a precursor in the synthesis of various drugs. Its derivatives are explored for their potential therapeutic effects, including antiviral and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals.

Wirkmechanismus

The mechanism of action of (2S,3R)-2-amino-3-methylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

    (2R,3S)-2-amino-3-methylpentan-1-ol: This is the enantiomer of (2S,3R)-2-amino-3-methylpentan-1-ol and has similar chemical properties but different biological activities.

    (2S,3S)-2-amino-3-methylpentan-1-ol: This diastereomer has different stereochemistry and may exhibit different reactivity and biological effects.

    (2R,3R)-2-amino-3-methylpentan-1-ol: Another diastereomer with distinct properties compared to this compound.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C6H15NO

Molekulargewicht

117.19 g/mol

IUPAC-Name

(2S,3R)-2-amino-3-methylpentan-1-ol

InChI

InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6-/m1/s1

InChI-Schlüssel

VTQHAQXFSHDMHT-PHDIDXHHSA-N

Isomerische SMILES

CC[C@@H](C)[C@@H](CO)N

Kanonische SMILES

CCC(C)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.